Cas no 866845-99-0 (1-(2,5-dimethylphenyl)methyl-3-(4-ethoxybenzenesulfonyl)-6-fluoro-1,4-dihydroquinolin-4-one)

1-(2,5-dimethylphenyl)methyl-3-(4-ethoxybenzenesulfonyl)-6-fluoro-1,4-dihydroquinolin-4-one Chemical and Physical Properties
Names and Identifiers
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- 1-[(2,5-dimethylphenyl)methyl]-3-(4-ethoxyphenyl)sulfonyl-6-fluoroquinolin-4-one
- 4(1H)-Quinolinone, 1-[(2,5-dimethylphenyl)methyl]-3-[(4-ethoxyphenyl)sulfonyl]-6-fluoro-
- 1-(2,5-dimethylphenyl)methyl-3-(4-ethoxybenzenesulfonyl)-6-fluoro-1,4-dihydroquinolin-4-one
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- Inchi: 1S/C26H24FNO4S/c1-4-32-21-8-10-22(11-9-21)33(30,31)25-16-28(15-19-13-17(2)5-6-18(19)3)24-12-7-20(27)14-23(24)26(25)29/h5-14,16H,4,15H2,1-3H3
- InChI Key: KXRKFDHEMYOMNY-UHFFFAOYSA-N
- SMILES: N1(CC2=CC(C)=CC=C2C)C2=C(C=C(F)C=C2)C(=O)C(S(C2=CC=C(OCC)C=C2)(=O)=O)=C1
Experimental Properties
- Density: 1.300±0.06 g/cm3(Predicted)
- Boiling Point: 644.8±55.0 °C(Predicted)
- pka: -0.08±0.70(Predicted)
1-(2,5-dimethylphenyl)methyl-3-(4-ethoxybenzenesulfonyl)-6-fluoro-1,4-dihydroquinolin-4-one Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F1605-1120-20μmol |
1-[(2,5-dimethylphenyl)methyl]-3-(4-ethoxybenzenesulfonyl)-6-fluoro-1,4-dihydroquinolin-4-one |
866845-99-0 | 90%+ | 20μl |
$79.0 | 2023-05-17 | |
Life Chemicals | F1605-1120-30mg |
1-[(2,5-dimethylphenyl)methyl]-3-(4-ethoxybenzenesulfonyl)-6-fluoro-1,4-dihydroquinolin-4-one |
866845-99-0 | 90%+ | 30mg |
$119.0 | 2023-05-17 | |
Life Chemicals | F1605-1120-1mg |
1-[(2,5-dimethylphenyl)methyl]-3-(4-ethoxybenzenesulfonyl)-6-fluoro-1,4-dihydroquinolin-4-one |
866845-99-0 | 90%+ | 1mg |
$54.0 | 2023-05-17 | |
Life Chemicals | F1605-1120-4mg |
1-[(2,5-dimethylphenyl)methyl]-3-(4-ethoxybenzenesulfonyl)-6-fluoro-1,4-dihydroquinolin-4-one |
866845-99-0 | 90%+ | 4mg |
$66.0 | 2023-05-17 | |
Life Chemicals | F1605-1120-50mg |
1-[(2,5-dimethylphenyl)methyl]-3-(4-ethoxybenzenesulfonyl)-6-fluoro-1,4-dihydroquinolin-4-one |
866845-99-0 | 90%+ | 50mg |
$160.0 | 2023-05-17 | |
Life Chemicals | F1605-1120-15mg |
1-[(2,5-dimethylphenyl)methyl]-3-(4-ethoxybenzenesulfonyl)-6-fluoro-1,4-dihydroquinolin-4-one |
866845-99-0 | 90%+ | 15mg |
$89.0 | 2023-05-17 | |
Life Chemicals | F1605-1120-10μmol |
1-[(2,5-dimethylphenyl)methyl]-3-(4-ethoxybenzenesulfonyl)-6-fluoro-1,4-dihydroquinolin-4-one |
866845-99-0 | 90%+ | 10μl |
$69.0 | 2023-05-17 | |
Life Chemicals | F1605-1120-75mg |
1-[(2,5-dimethylphenyl)methyl]-3-(4-ethoxybenzenesulfonyl)-6-fluoro-1,4-dihydroquinolin-4-one |
866845-99-0 | 90%+ | 75mg |
$208.0 | 2023-05-17 | |
A2B Chem LLC | BA97384-25mg |
1-[(2,5-dimethylphenyl)methyl]-3-(4-ethoxybenzenesulfonyl)-6-fluoro-1,4-dihydroquinolin-4-one |
866845-99-0 | 25mg |
$310.00 | 2023-12-29 | ||
A2B Chem LLC | BA97384-50mg |
1-[(2,5-dimethylphenyl)methyl]-3-(4-ethoxybenzenesulfonyl)-6-fluoro-1,4-dihydroquinolin-4-one |
866845-99-0 | 50mg |
$408.00 | 2023-12-29 |
1-(2,5-dimethylphenyl)methyl-3-(4-ethoxybenzenesulfonyl)-6-fluoro-1,4-dihydroquinolin-4-one Related Literature
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Samantha R. Levine,Kimberly E. Beatty Chem. Commun., 2016,52, 1835-1838
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Zhiguo Xia,Shihai Miao,Mingyue Chen,Quanlin Liu J. Mater. Chem. C, 2016,4, 1336-1344
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Andrew L. Johnson,Matthew G. Davidson,Yolanda Pérez,Matthew D. Jones,Nicolas Merle,Paul R. Raithby,Stephen P. Richards Dalton Trans., 2009, 5551-5558
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Jangam Lakshmidevi,Rama Moorthy Appa,Bandameeda Ramesh Naidu,S. Siva Prasad,Loka Subramanyam Sarma,Katta Venkateswarlu Chem. Commun., 2018,54, 12333-12336
Additional information on 1-(2,5-dimethylphenyl)methyl-3-(4-ethoxybenzenesulfonyl)-6-fluoro-1,4-dihydroquinolin-4-one
Introduction to 1-(2,5-dimethylphenyl)methyl-3-(4-ethoxybenzenesulfonyl)-6-fluoro-1,4-dihydroquinolin-4-one (CAS No. 866845-99-0)
The compound 1-(2,5-dimethylphenyl)methyl-3-(4-ethoxybenzenesulfonyl)-6-fluoro-1,4-dihydroquinolin-4-one, identified by its CAS number 866845-99-0, represents a significant advancement in the field of medicinal chemistry. This molecule, characterized by its complex structural framework, has garnered attention due to its potential applications in the development of novel therapeutic agents. The structural composition of this compound includes a fluoro-substituted dihydroquinolinone core, which is appended with various aryl and sulfonyl groups, contributing to its unique chemical and biological properties.
In recent years, the exploration of heterocyclic compounds has been a cornerstone in drug discovery, with dihydroquinolinone derivatives emerging as particularly promising scaffolds for pharmacological intervention. The presence of a fluoro group at the 6-position of the dihydroquinolinone ring is particularly noteworthy, as fluorine substitution can significantly modulate metabolic stability, binding affinity, and overall pharmacokinetic profiles. This feature has made such derivatives attractive candidates for further investigation in medicinal chemistry.
The 1-(2,5-dimethylphenyl)methyl moiety at the C1 position introduces steric bulk and electronic influence, which can be leveraged to fine-tune interactions with biological targets. Meanwhile, the 3-(4-ethoxybenzenesulfonyl) group adds another layer of complexity, potentially enhancing solubility and bioavailability while influencing receptor binding. The combination of these structural elements suggests that this compound may exhibit multifaceted activity, making it a valuable asset in the pursuit of new therapeutic strategies.
Recent advancements in computational chemistry and high-throughput screening have facilitated the rapid identification of promising candidates like 1-(2,5-dimethylphenyl)methyl-3-(4-ethoxybenzenesulfonyl)-6-fluoro-1,4-dihydroquinolin-4-one. These methodologies allow researchers to predict and optimize biological activity with unprecedented precision. For instance, molecular docking studies have indicated that this compound may interact with enzymes and receptors involved in inflammatory pathways, making it a potential lead for the development of anti-inflammatory agents.
Moreover, the incorporation of a fluoro substituent is not arbitrary but rather strategically designed to enhance pharmacological properties. Fluorine atoms are known to improve metabolic stability by resisting hydrolysis and oxidation. This characteristic is particularly crucial in drug development, where prolonged half-life can lead to improved therapeutic efficacy and reduced dosing frequency. Additionally, fluorine substitution can influence electronic distribution within the molecule, thereby modulating binding interactions at the target site.
The sulfonyl group present at the 3-position of the dihydroquinolinone ring is another key structural feature that warrants discussion. Sulfonyl groups are frequently employed in medicinal chemistry due to their ability to enhance binding affinity through hydrogen bonding interactions. In this context, the 4-ethoxybenzenesulfonyl moiety may contribute to selective binding with biological targets while maintaining favorable pharmacokinetic properties. This dual functionality makes 1-(2,5-dimethylphenyl)methyl-3-(4-ethoxybenzenesulfonyl)-6-fluoro-1,4-dihydroquinolin-4-one a compelling candidate for further exploration.
Current research in medicinal chemistry increasingly emphasizes structure-activity relationships (SAR) to rationalize drug design decisions. The unique combination of substituents in this compound—such as the fluoro group, dimethylphenylmethyl, and ethoxybenzenesulfonyl—provides a rich scaffold for SAR studies. By systematically varying these substituents, researchers can elucidate their individual contributions to biological activity and optimize potency while minimizing off-target effects.
Experimental validation of computational predictions is essential for advancing drug candidates into clinical development. Preliminary studies on analogs of 1-(2,5-dimethylphenyl)methyl-3-(4-ethoxybenzenesulfonyl)-6-fluoro-1,4-dihydroquinolin-4-one have shown promising results in vitro. These studies indicate that modifications at key positions can significantly enhance target engagement without compromising safety profiles. Such findings underscore the importance of iterative design processes in modern drug discovery.
The broader significance of this compound lies in its potential to address unmet medical needs across multiple therapeutic areas. For example, dihydroquinolinone derivatives have been explored for their antimicrobial and antiviral properties. The structural features of this compound may confer similar activities while offering improved pharmacokinetic advantages over existing agents. Additionally, its potential role in modulating inflammatory pathways positions it as a candidate for treating chronic diseases such as arthritis or neuroinflammation.
In conclusion,1-(2,5-dimethylphenyl)methyl-3-(4-ethoxybenzenesulfonyl)-6-fluoro-1,4-dihydroquinolin-4-one (CAS No. 866845-99-0) represents a promising lead in medicinal chemistry with multifaceted applications. Its complex structure incorporates key functional groups that are well-suited for interaction with biological targets while offering favorable pharmacokinetic profiles. Continued research into this compound and its analogs holds great promise for advancing therapeutic strategies across various disease indications.
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